![molecular formula C17H16ClNO2 B12563772 2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride CAS No. 179192-16-6](/img/structure/B12563772.png)
2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride is a complex organic compound that features a unique structure combining an isoquinoline moiety with a substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride typically involves multi-step organic reactions. One common route starts with the preparation of the isoquinoline core, followed by the introduction of the substituted phenyl group. The final step involves the formation of the chloride salt.
Isoquinoline Core Synthesis: The isoquinoline core can be synthesized via the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions.
Substituted Phenyl Group Introduction: The substituted phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where 2,5-dihydroxy-4-methylbenzyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Chloride Salt: The final step involves the quaternization of the nitrogen atom in the isoquinoline ring with methyl chloride, resulting in the formation of the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The isoquinoline ring can be reduced to tetrahydroisoquinoline using reducing agents like lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, methoxide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for hydroxide substitution.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of hydroxyl, methoxy, or amino derivatives.
科学的研究の応用
2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,5-Dihydroxy-4-methoxyacetophenone: Similar in structure but lacks the isoquinoline moiety.
2,5-Dihydroxy-4-methylacetophenone: Similar phenolic structure but different functional groups.
Uniqueness
2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride is unique due to its combination of an isoquinoline core with a substituted phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
179192-16-6 |
|---|---|
分子式 |
C17H16ClNO2 |
分子量 |
301.8 g/mol |
IUPAC名 |
2-(isoquinolin-2-ium-2-ylmethyl)-5-methylbenzene-1,4-diol;chloride |
InChI |
InChI=1S/C17H15NO2.ClH/c1-12-8-17(20)15(9-16(12)19)11-18-7-6-13-4-2-3-5-14(13)10-18;/h2-10H,11H2,1H3,(H-,19,20);1H |
InChIキー |
RQGGFRSPVDJHBE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1O)C[N+]2=CC3=CC=CC=C3C=C2)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


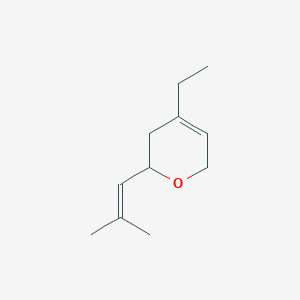

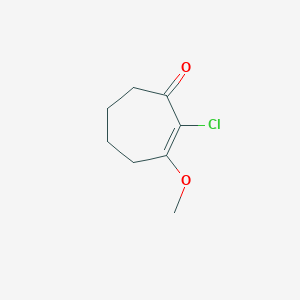
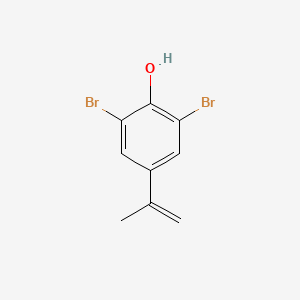
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate](/img/structure/B12563708.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
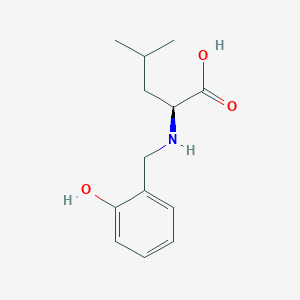
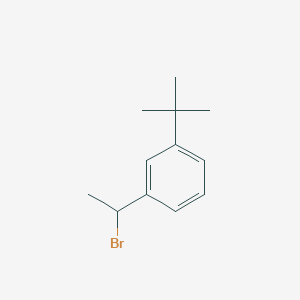
![Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-](/img/structure/B12563747.png)
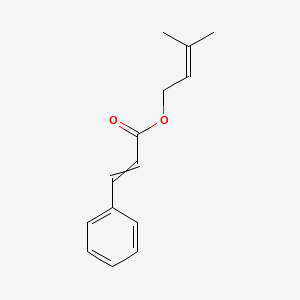
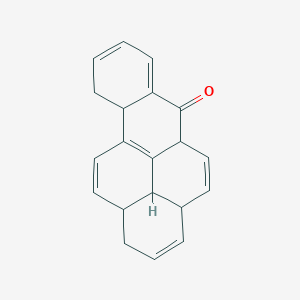
![4-(4-Nitrophenylazo)-4'-[bis(2-hydroxyethyl)amino]azobenzene](/img/structure/B12563756.png)
![Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane](/img/structure/B12563759.png)
